molecular formula C13H18N2O3 B2664368 N'-(2-METHOXYPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE CAS No. 357268-80-5

N'-(2-METHOXYPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE

Cat. No.: B2664368
CAS No.: 357268-80-5
M. Wt: 250.298
InChI Key: HJMYGCAJPZPSAY-UHFFFAOYSA-N
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Description

N’-(2-METHOXYPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE is an organic compound that belongs to the class of amides This compound features a methoxyphenyl group and a methylpropyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-METHOXYPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE typically involves the reaction of 2-methoxyphenylamine with 2-methylpropylamine in the presence of an appropriate coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods

In an industrial setting, the production of N’-(2-METHOXYPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-METHOXYPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenyl derivatives.

    Reduction: Formation of ethylenediamine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-METHOXYPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The methoxyphenyl group can enhance the compound’s ability to cross cell membranes, while the ethanediamide backbone can interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-HYDROXYPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    N’-(2-METHOXYPHENYL)-N-(2-ETHYLPROPYL)ETHANEDIAMIDE: Similar structure but with an ethylpropyl group instead of a methylpropyl group.

Uniqueness

N’-(2-METHOXYPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE is unique due to the presence of both a methoxyphenyl group and a methylpropyl group, which can influence its chemical reactivity and biological activity. These structural features may confer specific properties that make it suitable for particular applications in research and industry.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)8-14-12(16)13(17)15-10-6-4-5-7-11(10)18-3/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMYGCAJPZPSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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